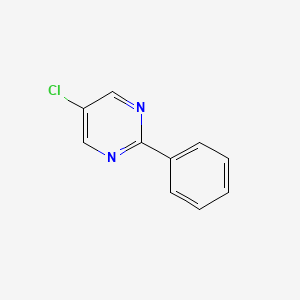

5-Chloro-2-phenylpyrimidine

Description

Historical Context and Evolution of Pyrimidine (B1678525) Chemistry

The history of pyrimidine chemistry dates back to the 19th century. Although pyrimidine derivatives like alloxan (B1665706) were known earlier, the first laboratory synthesis of a pyrimidine was reported in 1879 by Grimaux, who prepared barbituric acid. wikipedia.orgtezu.ernet.in The systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines and coined the term "pyrimidin" in 1885. wikipedia.orgumich.edu The parent compound, pyrimidine, was first synthesized in 1900 by Gabriel and Colman by converting barbituric acid to 2,4,6-trichloropyrimidine (B138864) and subsequently reducing it. wikipedia.orgtezu.ernet.in

The significance of pyrimidines exploded with their discovery as core components of nucleic acids. researchgate.net Uracil (B121893) was isolated in 1900 from the hydrolysis of herring sperm, and its structure was confirmed by synthesis the following year. tezu.ernet.in Along with cytosine and thymine, these pyrimidine bases are essential building blocks of RNA and DNA. umich.edunih.gov Beyond nucleic acids, the pyrimidine ring is found in a variety of natural products, including thiamine (B1217682) (vitamin B1). wikipedia.orgresearchgate.net This natural prevalence inspired chemists to develop numerous synthetic pyrimidine derivatives, such as barbiturates used as hypnotics, which has cemented the pyrimidine scaffold as a privileged structure in medicinal chemistry. wikipedia.orgresearchgate.net

Significance of Halogenated Pyrimidine Scaffolds in Modern Organic Synthesis

Halogenated pyrimidines are highly important building blocks in modern organic synthesis, primarily due to their role as versatile scaffolds for creating complex, functionalized molecules. nih.gov Pyrimidines are electron-deficient aromatic systems, and the introduction of halogen atoms further enhances their reactivity toward nucleophilic aromatic substitution (SNAr) reactions. nih.govsemanticscholar.org This property allows for the sequential and often regioselective displacement of halogen atoms by various nucleophiles, providing an efficient pathway to a diverse range of substituted pyrimidines. nih.govresearchgate.net

The utility of halogenated pyrimidine scaffolds is particularly evident in the synthesis of compound libraries for drug discovery. nih.gov Commercially available chloropyrimidines, such as 2,4,6-trichloropyrimidine, serve as common starting materials for creating polysubstituted derivatives. nih.govsemanticscholar.org Furthermore, halogenated heteroaromatic compounds are crucial substrates for transition metal-catalyzed cross-coupling reactions, like the Suzuki-Miyaura and Kumada reactions, which are powerful methods for forming carbon-carbon bonds. rsc.org This reactivity enables the attachment of various aryl and alkyl groups to the pyrimidine core, significantly expanding the accessible chemical space. The strategic use of different halogens (e.g., fluorine, chlorine, bromine, iodine) can tune the reactivity at specific positions, allowing for controlled, stepwise synthesis of highly functionalized target molecules. nih.gov

Overview of Academic Research Trajectories for 5-Chloro-2-phenylpyrimidine and its Derivatives

Academic research on this compound and its derivatives has primarily focused on its use as a synthetic intermediate to generate novel compounds for evaluation in medicinal and agricultural chemistry. The reactivity of the chlorine atom at the 5-position, along with potential modifications of the phenyl ring, makes it a versatile starting point for creating diverse molecular architectures.

One major research trajectory involves using this compound as a scaffold to synthesize potential kinase inhibitors for cancer therapy. For instance, a series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives were developed as dual inhibitors of cyclin-dependent kinases 6 and 9 (CDK6/9). researchgate.netsci-hub.se In this work, the core structure, which includes the 5-chloro-pyrimidine moiety, was systematically modified to optimize potency and selectivity. The research demonstrated that the pyridine (B92270) ring was critical for inhibitory activity on both the enzymes and cell proliferation. sci-hub.se

Another significant area of research is the synthesis of novel fungicides and herbicides. Inspired by the commercial herbicide safener fenclorim, which contains a phenylpyrimidine structure, researchers have synthesized series of 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives. nih.gov These studies investigate how different substituents on the phenoxy group affect fungicidal activity against various plant pathogens and their efficacy as herbicide safeners. nih.gov

Furthermore, research has explored the synthesis of fused heterocyclic systems starting from derivatives of 5-carboxy-2-phenylpyrimidine. For example, the reaction of 4-chloro-2-phenyl-5-pyrimidinecarboxylic acid ethyl ester with 2-aminophenol (B121084) led to the synthesis of a novel pyrimido[5,4-c] umich.eduCurrent time information in Bangalore, IN.benzoxazepine ring system. researchgate.net Other studies have focused on creating various substituted pyrimidines through reactions involving the chloro-group, such as condensation with aromatic amines to produce compounds with potential antibacterial properties. ptfarm.pl These diverse research avenues highlight the utility of this compound and its close analogues as foundational structures for discovering new bioactive molecules.

Interactive Data Tables

Table 1: Research on Derivatives of this compound

This table summarizes key research findings on compounds derived from a 5-chloro-pyrimidine scaffold.

| Derivative Class | Research Focus | Key Findings | Reference |

| 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamines | Dual CDK6/9 Inhibition | Compound 66 identified as a potent and selective dual inhibitor, suppressing downstream signaling and inducing apoptosis. | researchgate.netsci-hub.se |

| 4-chloro-6-substituted phenoxy-2-phenylpyrimidines | Fungicidal and Herbicide Safener Activity | Compound 11 showed fungicidal activity against S. sclerotiorum and T. cucumeris superior to the control, pyrimethanil. | nih.gov |

| 5-chloro-substituted pyrimidines | Synthesis of Antibacterial Agents | 5-chloro derivatives were synthesized and condensed with aromatic amines to create new 5-amino-substituted pyrimidines for microbiological testing. | ptfarm.pl |

| 4-(2-hydroxyanilino)-2-phenyl-5-pyrimidine-carboxylic acid | Synthesis of Fused Heterocycles | Starting from a 4-chloro-2-phenyl-5-pyrimidinecarboxylate, a novel pyrimido[5,4-c] umich.eduCurrent time information in Bangalore, IN.-benzoxazepine ring system was synthesized. | researchgate.net |

Table 2: Compounds Mentioned in this Article

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-phenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPRQXVCEBSOQIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373122 | |

| Record name | 5-chloro-2-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34771-50-1 | |

| Record name | 5-chloro-2-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloro 2 Phenylpyrimidine and Its Derivatives

De Novo Synthesis of the Pyrimidine (B1678525) Core with Integrated Chlorination

The de novo synthesis approach involves the construction of the pyrimidine ring system from acyclic precursors. This method allows for the early introduction of the desired substituents, including the chlorine atom at the 5-position.

Cyclocondensation Reactions for Pyrimidine Ring Formation

Cyclocondensation reactions are a cornerstone in the synthesis of pyrimidine derivatives. nih.gov These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine derivative. nih.gov For the synthesis of phenylpyrimidines, benzamidine (B55565) is a common choice for the amidine component. The pyrimidine ring can be formed by reacting a β-keto ester with a substituted amidine. An adaptation of this could involve using phenylacetamidine and a suitable three-carbon component to form the 2-phenylpyrimidine (B3000279) core.

The general approach for constructing the pyrimidine core often involves the reaction between β-keto esters and benzamidine derivatives. For instance, the reaction of methyl 3-methoxyacetoacetate with benzamidine in a solvent like dimethylformamide (DMF) at elevated temperatures (80–85°C) leads to the formation of a hydroxypyrimidine intermediate. This intermediate can then undergo chlorination to yield the final product.

A representative cyclocondensation reaction is summarized in the table below:

| Reactant 1 | Reactant 2 | Conditions | Intermediate Product |

| β-Keto Ester | Benzamidine | DMF, 80-85°C, 7 hours | Hydroxypyrimidine |

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) offer an efficient route to complex molecules like pyrimidine derivatives in a single step from three or more starting materials. benthamopen.com The Biginelli reaction and its variations are well-known examples of MCRs used for pyrimidine synthesis. benthamopen.com These reactions often involve the condensation of an aldehyde, a β-dicarbonyl compound, and a urea (B33335) or thiourea (B124793) derivative. benthamopen.com

For the synthesis of 5-chloro-2-phenylpyrimidine, a potential MCR could involve benzaldehyde, a chlorinated 1,3-dicarbonyl equivalent, and a suitable nitrogen-containing component. A three-component condensation of an aromatic aldehyde, malononitrile, and thiourea or urea in the presence of a catalyst like phosphorus pentoxide can yield functionalized pyrimidines. benthamopen.com The reaction proceeds through a Knoevenagel condensation followed by cyclization. benthamopen.com

The use of microwave irradiation can significantly accelerate these reactions. For example, a three-component reaction of an aldehyde, 5-aminotetrazole, and diketones in PEG-400 under microwave irradiation at 110°C for 30 minutes has been described for the synthesis of related heterocyclic systems. researchgate.net

Targeted Functionalization Strategies for Existing Pyrimidine Derivatives

This approach starts with a pre-formed pyrimidine ring and introduces the desired chloro and phenyl groups in subsequent steps. This is often a more practical approach, leveraging commercially available pyrimidine starting materials.

Regioselective Chlorination at C5 Position

The introduction of a chlorine atom specifically at the C5 position of a pyrimidine ring can be challenging due to the electronic nature of the heterocycle. However, halogenation of pyrimidines is known to occur at the C5 position. rsc.org A deconstruction-reconstruction strategy has been reported for the C5-chlorination of pyrimidines, which can provide two points for diversification. nih.gov

While direct regioselective chlorination at C5 can be difficult, it is a known transformation. For example, the chlorination of 6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylic acid with phosphorus oxychloride yields the corresponding 4-chloro-2-phenylpyrimidine-5-carboxylic acid, demonstrating chlorination adjacent to a carboxylic acid group. rsc.org

Introduction of the Phenyl Moiety via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they are widely used to introduce aryl substituents onto heterocyclic rings.

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryl compounds and involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgbeilstein-journals.org This reaction is particularly useful for introducing a phenyl group onto a pyrimidine ring. mdpi.comthieme-connect.com

The reaction can be performed using a variety of palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(dppf), with a base like potassium carbonate in a solvent system such as DMF/H₂O at elevated temperatures. Microwave irradiation has also been shown to be effective in promoting Suzuki-Miyaura couplings of pyrimidine derivatives, often leading to shorter reaction times and improved yields. thieme-connect.comx-mol.com

For the synthesis of 2-phenylpyrimidine derivatives, a common starting material is a 2-chloropyrimidine (B141910), which is coupled with phenylboronic acid. The regioselectivity of the Suzuki-Miyaura coupling on dichloropyrimidines has been studied, with the C4 position being generally more reactive than the C2 position. mdpi.com

A summary of typical Suzuki-Miyaura coupling conditions is presented below:

| Pyrimidine Substrate | Boronic Acid | Catalyst | Base | Solvent | Temperature |

| 2-Chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 80°C |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 100°C |

Other Transition Metal-Catalyzed Cross-Coupling Variants (e.g., Kumada, Heck)

Transition metal-catalyzed cross-coupling reactions are fundamental in generating carbon-carbon bonds. Besides the widely used Suzuki and Stille couplings, other variants like the Kumada and Heck reactions offer effective pathways for the synthesis of this compound and its analogs.

The Kumada coupling reaction, one of the earliest examples of catalytic cross-coupling, utilizes a Grignard reagent and an organic halide. wikipedia.org This method is particularly advantageous for creating C-C bonds due to the ready availability and economic viability of Grignard reagents. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, a common approach involves the cross-coupling of a halogenated pyrimidine with a phenyl Grignard reagent, such as phenylmagnesium chloride, in the presence of a nickel or palladium catalyst. wikipedia.org The reaction is typically performed in solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. wikipedia.org The choice of catalyst is critical, with various nickel(II) and palladium(II) complexes being effective. wikipedia.org For instance, the use of di-μ-iodobis(tri-t-butylphosphino)dipalladium(I) as a catalyst in a THF/toluene solvent system has been reported for the synthesis of 2-chloro-5-phenylpyrimidine (B1268893) from 5-bromo-2-chloropyrimidine (B32469) and phenylmagnesium chloride, noted for its high yield and mild, rapid reaction conditions.

The Heck reaction provides another route, involving the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgmasterorganicchemistry.com While not a direct method for synthesizing this compound from its immediate precursors, it is a valuable tool for functionalizing the pyrimidine core. For instance, a halogenated 2-phenylpyrimidine could be coupled with an alkene to introduce a vinyl group, which can be further modified. The Heck reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. taylorandfrancis.com Reaction conditions can be optimized by careful selection of the solvent, base, and catalyst system to achieve high yields and selectivity. taylorandfrancis.com

| Reaction Variant | Key Reagents | Catalyst Example | Solvent | Typical Conditions | Ref. |

| Kumada Coupling | Grignard reagent (e.g., Phenylmagnesium chloride), Organic halide (e.g., 5-Bromo-2-chloropyrimidine) | Di-μ-iodobis(tri-t-butylphosphino)dipalladium(I) | Tetrahydrofuran (THF), Toluene | Ambient temperature, short reaction time | |

| Heck Reaction | Aryl/Vinyl halide, Alkene | Palladium(II) acetate | Dimethylformamide (DMF), Triethylamine | Elevated temperatures (e.g., 110°C) | taylorandfrancis.com |

Nucleophilic Substitution of Precursor Halogenated Pyrimidines at C2/C4/C6

Nucleophilic substitution is a cornerstone of pyrimidine chemistry, allowing for the introduction of various functional groups onto the heterocyclic ring. matanginicollege.ac.inrammohancollege.ac.in The electron-deficient nature of the pyrimidine ring, further activated by halogen substituents, facilitates attack by nucleophiles. The chlorine atom in this compound itself can be displaced by nucleophiles such as amines, thiols, or alkoxides.

The synthesis of substituted pyrimidines often starts from di- or tri-halogenated pyrimidines. For example, 4,6-dichloropyrimidines can undergo selective nucleophilic substitution. The relative reactivity of the halogen atoms at different positions (C2, C4, C6) can often be controlled by reaction conditions, allowing for sequential and regioselective functionalization. For instance, in the synthesis of 4-chloro-6-phenoxy-2-phenylpyrimidine analogues, a key step involves the nucleophilic substitution of a chlorine atom on a dichlorophenylpyrimidine precursor with a phenoxide. nih.govacs.org

Furthermore, a common route to introduce the chloro-substituent itself is through nucleophilic substitution on a corresponding hydroxypyrimidine. For example, 5-phenylpyrimidin-2-ol can be treated with a chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF), to yield the 2-chloro derivative.

The reactivity of halogenated pyrimidines in nucleophilic substitution reactions is influenced by the nature of the halogen (I > Br > Cl > F) and the position on the pyrimidine ring. libretexts.org This allows for selective reactions; for example, in a molecule containing both iodo and chloro substituents, the iodo group will typically be more susceptible to substitution or cross-coupling. researchgate.net

| Precursor | Reagent | Product Type | Key Transformation | Ref. |

| 5-Phenylpyrimidin-2-ol | Phosphorus oxychloride (POCl₃) | Chloro-pyrimidine | Substitution of hydroxyl group with chlorine | |

| 4,6-Dichloropyrimidine derivative | Phenoxide | 6-Phenoxy-pyrimidine | Selective substitution of one chlorine atom | nih.govacs.org |

| 2-Chloro-4-methyl-6-phenylpyrimidine-5-carboxylate | Substituted anilines | 2-(Arylamino)-pyrimidine | Substitution of the C2-chlorine with an amino group | derpharmachemica.com |

| 4-Chloro-5-iodopyrimidine derivative | Methanesulfonamide | Pyrrolo[2,3-d]pyrimidine | Nucleophilic substitution followed by cyclization | clockss.org |

Sustainable and Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like pyrimidines to minimize environmental impact. rasayanjournal.co.injmaterenvironsci.com Traditional methods often rely on hazardous solvents and toxic reagents, prompting the development of more eco-friendly alternatives. rasayanjournal.co.inmdpi.com

Key green chemistry strategies applicable to the synthesis of this compound and its derivatives include:

Use of Greener Solvents: Replacing hazardous organic solvents with water, ionic liquids, or conducting reactions under solvent-free conditions. rasayanjournal.co.injmaterenvironsci.com Water is an especially attractive solvent for its safety and environmental benefits. jmaterenvironsci.com

Catalysis: Employing catalysts, including organocatalysts and reusable solid-supported catalysts, to improve reaction efficiency, reduce waste, and allow for milder reaction conditions. rasayanjournal.co.inresearchgate.net

Energy Efficiency: Utilizing methods like microwave irradiation or ultrasound to shorten reaction times and reduce energy consumption. rasayanjournal.co.inresearchgate.net

Mechanochemistry: Performing reactions by mechanical grinding in the absence of a solvent (ball milling), which can lead to high yields in short reaction times with a simple setup. mdpi.comresearchgate.netnih.gov This method has been successfully used for the iodination of pyrimidine derivatives, a related transformation. mdpi.comnih.gov

Multicomponent Reactions (MCRs): Designing synthetic routes where three or more reactants combine in a single pot to form the product, which increases efficiency and reduces waste. rasayanjournal.co.injmaterenvironsci.com

While specific examples directly detailing a "green" synthesis of this compound are not abundant, the principles are widely applied to pyrimidine synthesis in general and can be adapted. rasayanjournal.co.inresearchgate.net For instance, developing a catalytic system for the cross-coupling or nucleophilic substitution steps that operates in an aqueous medium or utilizes a recyclable catalyst would represent a significant green advancement.

Catalytic Systems and Reaction Condition Optimization

The efficiency, yield, and selectivity of the synthetic routes to this compound are highly dependent on the catalytic system and reaction conditions. rsc.org Optimization of these parameters is a critical aspect of process development.

For cross-coupling reactions like Kumada or Suzuki, key parameters to optimize include:

Catalyst: The choice of the metal (typically palladium or nickel) and its ligand is crucial. wikipedia.org For Kumada couplings, bulky phosphine ligands on the palladium catalyst can enhance stability and activity. N-heterocyclic carbene (NHC)-based nickel complexes have also shown high efficiency. organic-chemistry.org

Solvent: The solvent affects the solubility of reactants and the stability and activity of the catalyst. THF is common for Kumada couplings. wikipedia.org

Base: In Suzuki couplings, a base (e.g., Na₂CO₃, K₃PO₄) is essential for the catalytic cycle. researchgate.net

Temperature and Reaction Time: These must be carefully controlled to ensure complete reaction while minimizing the formation of byproducts.

For nucleophilic substitution reactions , optimization involves:

Solvent: The choice between polar protic and polar aprotic solvents can significantly influence reaction rates and nucleophilicity. spcmc.ac.in

Temperature: Higher temperatures are often required to overcome the activation energy, especially for less reactive halides or nucleophiles.

Catalyst: While not always required, phase-transfer catalysts or additives like DMF (in chlorination with POCl₃) can enhance reactivity.

The development of multi-catalytic hybrid materials, which co-immobilize different catalysts on a single support, represents an advanced optimization strategy, potentially enabling cascade reactions with high efficiency. rsc.org Systematic optimization, sometimes aided by high-throughput screening methods, is employed to identify the ideal combination of catalyst, ligands, solvent, base, and temperature for a specific transformation, aiming to maximize yield and minimize costs and environmental impact. mpg.de

| Reaction Type | Parameter for Optimization | Example/Effect | Ref. |

| Kumada Coupling | Catalyst Ligand | Bulky phosphine ligands enhance catalyst stability and activity. | |

| Kumada Coupling | Solvent | THF is a common and effective solvent. | wikipedia.org |

| Suzuki Coupling | Base | K₃PO₄ is used with Pd(PPh₃)₂Cl₂ catalyst. | researchgate.net |

| Nucleophilic Substitution | Chlorinating Agent | POCl₃ with catalytic DMF enhances reactivity for converting hydroxyl to chloro groups. | |

| General Catalysis | Catalyst System | Multi-component catalysts (e.g., MoVTeNb) can be optimized for specific reactions through combinatorial methods. | mpg.de |

Reactivity and Chemical Transformations of 5 Chloro 2 Phenylpyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Pyrimidine (B1678525) Ring

The pyrimidine ring in 5-Chloro-2-phenylpyrimidine is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic characteristic makes the ring susceptible to nucleophilic attack, a process known as nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile displaces a leaving group, in this case, the chloride ion, on the aromatic ring. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate called a Meisenheimer complex. nih.govwikipedia.org The stability of this intermediate is crucial for the reaction to proceed, and it is enhanced by the electron-withdrawing nature of the pyrimidine nitrogens.

While SNAr reactions are common for chloro-substituted pyrimidines, the reactivity of the chlorine atom is significantly influenced by its position on the ring and the nature of other substituents.

Amination, the reaction with amines, is a well-documented transformation for chloropyrimidines. These reactions are of significant interest as they provide a direct route to amino-substituted pyrimidines, which are important scaffolds in medicinal chemistry. The general reactivity of chloropyrimidines towards amines in SNAr reactions is established. researchgate.net For instance, the reaction of 2-chloropyrimidine (B141910) with various amines can be achieved, sometimes facilitated by palladium catalysis, although transition-metal-free SNAr reactions are also common. researchgate.netccspublishing.org.cn

In the context of this compound, the chlorine at the C5 position can be displaced by amines. The reaction conditions for such transformations can vary, with some requiring elevated temperatures or the use of a base to facilitate the reaction. Acid-promoted amination has also been explored for related chloropyrimidines, where a small amount of acid can catalyze the reaction, although this can sometimes lead to competing solvolysis. preprints.orgnih.gov

Table 1: Examples of Amination Reactions on Chloropyrimidines

| Pyrimidine Substrate | Amine Nucleophile | Product | Reaction Conditions |

|---|---|---|---|

| 4,6-dichloro-5-nitropyrimidine | Various amines | Mono- or di-substituted aminopyrimidines | Palladium-catalyzed |

| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Anilines | 4-anilino-7H-pyrrolo[2,3-d]pyrimidine derivatives | HCl in water or 2-propanol |

| 2-chloropyrimidine | Various amines | 2-aminopyrimidine derivatives | KF in water |

Similar to amination, the chlorine atom in chloropyrimidines can be displaced by sulfur and oxygen nucleophiles in thiolation and alkoxylation reactions, respectively. These SNAr reactions yield the corresponding thioethers and alkoxy derivatives. The reactivity follows a similar pattern to amination, driven by the electron-deficient nature of the pyrimidine ring.

For instance, the reaction of a chloropyrimidine with a thiol or a thiolate anion leads to the formation of a new carbon-sulfur bond. Likewise, alkoxides can react to form alkoxy-substituted pyrimidines. These transformations are fundamental in diversifying the chemical space around the pyrimidine core.

The position of the chlorine atom on the pyrimidine ring is a critical factor in determining its reactivity in SNAr reactions. In many substituted pyrimidines, the chlorine atoms at the C2, C4, and C6 positions are generally more activated towards nucleophilic substitution due to the direct electronic influence of the ring nitrogen atoms. The C5 position is often considered less reactive in comparison.

However, the presence of other activating groups on the ring can influence the reactivity of the C5-chloro group. While direct, quantitative comparisons of the reactivity of this compound in SNAr reactions are not extensively detailed in the provided search results, the general principles of SNAr on pyrimidine systems suggest that forcing conditions or specific catalytic systems might be necessary to achieve efficient substitution at the C5 position.

Cross-Coupling Reactivity on the Pyrimidine and Phenyl Rings

Cross-coupling reactions, particularly those catalyzed by transition metals like palladium, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comnih.gov Both the C-Cl bond on the pyrimidine ring and C-H bonds on both the pyrimidine and phenyl rings of this compound can potentially participate in such reactions.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org It is a versatile method for the formation of C(sp²)-C(sp) bonds. The C-Cl bond in this compound can serve as the halide component in a Sonogashira reaction, allowing for the introduction of an alkynyl group at the C5 position of the pyrimidine ring.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. mdpi.com This reaction could potentially be applied to this compound to introduce alkenyl substituents at the C5 position.

Table 2: Overview of C-C Cross-Coupling Reactions

| Reaction | Coupling Partners | Catalyst System | Bond Formed |

|---|---|---|---|

| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst | C(sp²)-C(sp) |

| Heck | Unsaturated Halide + Alkene | Pd catalyst, Base | C(sp²)-C(sp²) |

Beyond C-C bond formation, palladium-catalyzed cross-coupling reactions are also extensively used for the formation of carbon-heteroatom bonds (C-N, C-O, C-S). nih.govmdpi.comresearchgate.net These reactions provide alternative routes to the products of SNAr reactions, often under milder conditions and with broader substrate scope. For this compound, this would involve coupling the C5 position with amines, alcohols, or thiols. These methods are particularly valuable when direct SNAr reactions are sluggish or lead to side products.

Electrophilic Aromatic Substitution on the Phenyl Moiety

The pyrimidine ring acts as a strong deactivating group towards electrophilic aromatic substitution (EAS) on the attached phenyl ring. This deactivation is a consequence of the electron-withdrawing nature of the diazine core, which reduces the electron density of the phenyl ring, making it less susceptible to attack by electrophiles.

When electrophilic substitution does occur, it is directed primarily to the meta position of the phenyl ring. This regioselectivity is because the deactivating effect is most pronounced at the ortho and para positions due to resonance and inductive effects, leaving the meta position as the least deactivated and therefore most favorable site for electrophilic attack.

Nitration: Nitration of phenylpyrimidine systems typically requires harsh conditions due to the deactivated nature of the phenyl ring. For instance, the nitration of 5-acetamido-2-phenylpyrimidine with a mixture of nitric acid and sulfuric acid yields exclusively the m-nitrophenyl derivative. This demonstrates that even with an activating acetamido group on the pyrimidine ring, the deactivating influence of the pyrimidine core is dominant and directs the incoming nitro group to the meta position of the phenyl ring. For this compound, similar meta-directing effects are expected under strong nitrating conditions. researchgate.netrsc.orgmasterorganicchemistry.com

Halogenation: Direct halogenation of the phenyl ring in this compound is also challenging. The reaction requires a Lewis acid catalyst to activate the halogen, and the substitution is anticipated to occur at the meta position. libretexts.orgyoutube.com The electron-deficient nature of the pyrimidine ring makes the phenyl group less reactive than benzene (B151609) itself towards electrophiles like bromine or chlorine. nih.govchemrxiv.org

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 2-Phenylpyrimidine (B3000279) Systems

| Reaction | Electrophile | Substrate Example | Major Product | Reference |

| Nitration | NO₂+ | 5-Acetamido-2-phenylpyrimidine | 5-Acetamido-2-(3-nitrophenyl)pyrimidine | researchgate.net |

| Halogenation | Br⁺ / Cl⁺ | 2-Phenylpyrimidine | meta-Halogenated Phenyl Derivative (Predicted) | libretexts.org |

Metalation and Lithiation for Directed Functionalization

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. harvard.edubaranlab.org

For this compound, several sites are potential targets for metalation. The nitrogen atoms of the pyrimidine ring can act as directing groups. researchgate.net

Lithiation of the Phenyl Ring: The pyrimidine ring itself can serve as a directing group, promoting lithiation at the ortho position of the phenyl ring. The nitrogen atom at position 1 (N1) is positioned to direct the deprotonation of the C2' proton on the phenyl group.

Lithiation of the Pyrimidine Ring: Alternatively, substituents on the pyrimidine ring can direct lithiation to the ring itself. For example, alkoxy or acylamino groups at the 2- or 4-positions of pyrimidine have been shown to direct lithiation to the 5-position using strong, sterically hindered bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP). researchgate.net

In the case of this compound, direct lithiation could potentially occur at the C6 position of the pyrimidine ring, influenced by the chloro and phenyl substituents, or at the ortho position of the phenyl ring, directed by the pyrimidine N1 atom. The outcome often depends on the specific base used, the solvent, and the reaction temperature. unblog.fr The resulting aryllithium intermediate can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, silyl (B83357) halides) to introduce a wide range of functional groups. nih.gov

The chloro-substituent at the 5-position may also facilitate halogen-metal exchange, particularly with alkyllithium reagents, providing another route to a functionalized pyrimidine derivative at that position. adichemistry.comresearchgate.netwikipedia.org

Table 2: Potential Sites for Directed Lithiation of this compound

| Potential Lithiation Site | Directing Group | Required Base (Example) | Subsequent Functionalization | Reference |

| C2' (Phenyl Ring) | Pyrimidine N1 | n-Butyllithium (n-BuLi) | Reaction with various electrophiles | wikipedia.orgresearchgate.net |

| C6 (Pyrimidine Ring) | Chloro (C5), Phenyl (C2) | Lithium diisopropylamide (LDA) / LiTMP | Reaction with various electrophiles | researchgate.net |

| C5 (via Halogen Exchange) | Chloro (C5) | n-Butyllithium (n-BuLi) | Reaction with various electrophiles | adichemistry.com |

Radical Reactions and Reductive Transformations

The C5-Cl bond in this compound is susceptible to both radical reactions and reductive cleavage.

Radical Reactions: Aryl halides can serve as precursors to aryl radicals through single-electron transfer (SET) processes. nih.gov These reactions can be initiated by transition metals, visible-light photoredox catalysts, or organic electron donors. researchgate.netasiaresearchnews.com The resulting 2-phenylpyrimidin-5-yl radical is a highly reactive intermediate that can participate in various transformations, such as C-C bond formation via arylation of arenes or alkenes, or C-heteroatom bond formation. acs.orgwikipedia.org For example, transition-metal-free methods using reagents like Rongalite (sodium hydroxymethanesulfinate) can generate aryl radicals from aryl halides for subsequent arylation reactions. acs.org

Reductive Transformations: The chlorine atom at the C5 position can be removed via reductive dehalogenation. A common method for this transformation is catalytic hydrogenation. google.com This process typically involves treating the chloropyrimidine with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C) and a base to neutralize the HCl formed during the reaction. nih.govnih.gov This method selectively cleaves the carbon-halogen bond without reducing the aromatic rings, yielding 2-phenylpyrimidine.

Table 3: Reductive Dehalogenation of Chloropyrimidines

| Substrate | Reagents and Conditions | Product | Reference |

| Chloropyrimidine | H₂, Pd/C, HCl acceptor (e.g., base) | Dehalogenated Pyrimidine | google.com |

| This compound | H₂, Pd/C, Base (e.g., Et₃N, NaOH) | 2-Phenylpyrimidine | google.comnih.gov |

Thermal and Photochemical Rearrangements of 5-Phenylpyrimidine (B189523) Systems

Phenylpyrimidine systems can undergo structural reorganization when subjected to heat or ultraviolet light.

Thermal Rearrangements: Studies on related compounds have shown that substituted 5-phenylpyrimidines can undergo thermal rearrangements. For instance, 2-methoxy-5-phenylpyrimidine and its derivatives rearrange upon heating to yield the corresponding N-methyl-2-oxopyrimidines. chem960.com This type of rearrangement is believed to proceed through an intermolecular and ionic mechanism. While this compound itself does not possess a group prone to such migration, this reactivity highlights the potential for thermal rearrangements in suitably substituted analogues.

Photochemical Rearrangements: Photochemical reactions provide another avenue for the isomerization and rearrangement of pyrimidine-containing systems. wikipedia.orgoit.edu One relevant example is the photo-Fries rearrangement, where an ester group migrates from a phenolic oxygen to the aromatic ring upon UV irradiation. wikipedia.orgsigmaaldrich.com In the context of pyrimidines, 2-dialkylamino-4-pyrimidinyl esters of sulfonic acids have been shown to undergo a photo-Fries reaction. Irradiation affords the corresponding 5-sulfonyl-4-hydroxypyrimidines, where the sulfonyl group has migrated to the C5 position of the pyrimidine ring via a radical mechanism. rsc.org

Furthermore, the pyrimidine ring itself can undergo photoisomerization. Irradiation of certain pyrimidines can lead to the formation of Dewar pyrimidines and other valence isomers, which can then rearrange to different heterocyclic systems. mdpi.com For 5-phenylpyrimidine systems, such photochemical processes could potentially lead to complex structural isomers. mdpi.comnih.gov

Table 4: Examples of Rearrangements in Phenylpyrimidine Systems

| Reaction Type | Substrate Example | Conditions | Product(s) | Reference |

| Thermal Rearrangement | 2-Methoxy-5-phenylpyrimidine | Heat in triethylamine | N-Methyl-5-phenylpyrimidin-2-one | chem960.com |

| Photo-Fries Rearrangement | 2-Dialkylamino-4-pyrimidinyl arylsulfonate | UV irradiation | 5-Arylsulfonyl-2-dialkylamino-4-hydroxypyrimidine | rsc.org |

Computational and Theoretical Chemistry Studies of 5 Chloro 2 Phenylpyrimidine

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic properties of 5-Chloro-2-phenylpyrimidine are fundamentally governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transition properties. nih.govresearchgate.net

Analysis of the FMOs reveals the distribution of electron density. For this compound, the HOMO is typically localized on the electron-rich phenyl ring, indicating this region is the primary site for electron donation. Conversely, the LUMO is predominantly centered on the electron-deficient pyrimidine (B1678525) ring, identifying it as the most probable site for accepting electrons.

A smaller HOMO-LUMO energy gap suggests that a molecule is more polarizable and reactive, as less energy is required to excite an electron from the ground state to an excited state. nih.govmdpi.com This charge transfer characteristic, from the phenyl ring (donor) to the pyrimidine ring (acceptor), is a key feature of its electronic behavior. niscpr.res.in Computational methods like Density Functional Theory (DFT) are instrumental in calculating these orbital energies and predicting the molecule's electronic absorption spectra. nih.govresearchgate.net

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -1.22 |

| Energy Gap (ΔE) | 5.63 |

Density Functional Theory (DFT) Calculations for Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for predicting the reactivity of molecules. nih.gov By calculating various electronic properties known as global reactivity descriptors, DFT provides a quantitative framework for understanding a molecule's stability and reaction tendencies. rasayanjournal.co.in These descriptors are derived from the HOMO and LUMO energies. researchgate.net

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule. rasayanjournal.co.in

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity to react.

Electronegativity (χ): The ability of a molecule to attract electrons.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. A higher value indicates a stronger electrophile. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from DFT calculations. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, MEP analysis typically shows negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring, indicating their nucleophilic character, while positive potential (blue) is often found around the hydrogen atoms and the C-Cl bond, highlighting potential sites for electrophilic attack.

| Descriptor | Value (eV) | Formula |

|---|---|---|

| Ionization Potential (I) | 6.85 | -EHOMO |

| Electron Affinity (A) | 1.22 | -ELUMO |

| Electronegativity (χ) | 4.035 | (I+A)/2 |

| Chemical Hardness (η) | 2.815 | (I-A)/2 |

| Chemical Softness (S) | 0.355 | 1/η |

| Electrophilicity Index (ω) | 2.89 | χ²/(2η) |

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular interactions of this compound are crucial for understanding its physical properties and crystal packing. Conformational analysis focuses on the rotation around the single bond connecting the phenyl and pyrimidine rings. Due to potential steric hindrance between the ortho-hydrogens of the phenyl ring and the pyrimidine ring, the molecule is expected to adopt a non-planar (twisted) conformation in its lowest energy state. Computational methods, such as relaxed potential energy surface scans, can precisely determine the dihedral angle of this twist and the energy barriers between different conformations. mdpi.com

In the solid state, the arrangement of molecules is dictated by a network of weak intermolecular interactions. For this compound, these interactions are likely to include:

C-H···N Hydrogen Bonds: Interactions between the hydrogen atoms of the phenyl ring and the nitrogen atoms of the pyrimidine ring.

π-π Stacking: Attractive, noncovalent interactions between the aromatic rings of adjacent molecules.

Halogen Bonding: Interactions involving the chlorine atom.

Computational modeling of the crystal lattice allows for the identification and quantification of these interactions, explaining the observed crystal packing and contributing to the rational design of crystalline materials with desired properties. niscpr.res.in

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. mdpi.com By mapping the potential energy surface (PES), chemists can identify the lowest-energy pathway from reactants to products, including the structures of transient intermediates and high-energy transition states (TS). nih.govibs.re.kr

For this compound, a key reaction of interest is nucleophilic aromatic substitution, where the chlorine atom is displaced by a nucleophile. Computational studies can model this process by:

Locating Reactants and Products: Optimizing the geometries of the starting material and the final product.

Identifying the Transition State: Searching the PES for the first-order saddle point that connects the reactants to the products. The structure of the TS provides insight into the bond-breaking and bond-forming processes.

Calculating Activation Energy (Ea): Determining the energy difference between the reactants and the transition state. This value is critical for predicting the reaction rate; a lower activation energy corresponds to a faster reaction.

These theoretical investigations provide a molecular-level understanding that can be difficult to obtain experimentally, offering insights into reaction feasibility and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics for Design Principles

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design and materials science. benthamdirect.comresearchgate.net The QSAR approach aims to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity or a specific physical property. scielo.br

In the context of this compound and its derivatives, a QSAR study would involve:

Data Set Compilation: Synthesizing and testing a series of related compounds (e.g., with different substituents on the phenyl ring) to measure their biological activity (pIC50). tandfonline.com

Descriptor Calculation: Using computational chemistry to calculate a wide range of molecular descriptors for each compound. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or hydrophobic (e.g., LogP).

Model Development: Employing statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to find the best correlation between the calculated descriptors and the observed activity. tandfonline.com

The resulting QSAR model can then be used to predict the activity of new, yet-to-be-synthesized derivatives, thereby guiding the design of more potent or selective compounds. nih.govresearchgate.net Cheminformatics tools further leverage these models for virtual screening of large compound libraries and for designing focused libraries with a higher probability of success, accelerating the discovery process. tandfonline.com

Advanced Spectroscopic and Crystallographic Characterization of 5 Chloro 2 Phenylpyrimidine Derivatives

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of novel 5-Chloro-2-phenylpyrimidine derivatives. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of the elemental composition of a molecule. mdpi.com This high degree of accuracy is critical in distinguishing between compounds with the same nominal mass but different elemental formulas.

HRMS is particularly valuable in synthetic chemistry, where it is used to confirm the identity of newly synthesized compounds. For instance, in the synthesis of a series of 2-phenylpyrimidine (B3000279) derivatives, HRMS was used to confirm the elemental composition of the final products, ensuring that the desired transformations had occurred. The high resolving power of Fourier transform ion cyclotron resonance (FTICR) and Orbitrap mass spectrometers enables the separation of isobaric species and provides access to the fine isotopic structure of the molecules, further aiding in their characterization. mdpi.com

Table 1: Representative HRMS Data for a Phenylpyrimidine Derivative

| Compound | Calculated m/z | Found m/z | Molecular Formula |

| 2-(4-Iodophenyl)quinoline | 331.9936 [M+H]⁺ | 331.9925 [M+H]⁺ | C₁₅H₁₀IN |

This table presents data for a related heterocyclic compound to illustrate the precision of HRMS. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, including this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of a typical this compound derivative, the protons on the pyrimidine (B1678525) and phenyl rings resonate at characteristic chemical shifts. The multiplicity of these signals (singlet, doublet, triplet, etc.) and the coupling constants (J-values) between them provide information about the connectivity of the protons. For example, protons on adjacent carbon atoms will typically show spin-spin coupling.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shift of each carbon signal is indicative of its hybridization and the nature of the atoms attached to it. For instance, carbons in the aromatic rings will have distinct chemical shifts from those in any aliphatic side chains.

Table 2: Representative ¹H and ¹³C NMR Data for Pyrimidine Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) |

| 2-Phenylpyridine | ¹H | 8.83–8.60 (m, 1H), 8.11–7.91 (m, 2H), 7.84–7.65 (m, 2H), 7.55–7.48 (m, 2H), 7.47–7.40 (m, 1H), 7.37–7.15 (m, 1H) |

| ¹³C | 157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, 120.6 | |

| 4,5,6-Trichloropyrimidine-2-carboxamide | ¹H | 7.53 (1H, br s, NH₂), 6.33 (1H, br s, NH₂) |

| ¹³C | 161.3, 160.8, 153.5, 131.4 |

This table provides representative data for related pyridine (B92270) and pyrimidine structures to illustrate typical chemical shifts. rsc.orgmdpi.com

While 1D NMR spectra provide a wealth of information, complex structures often require the use of two-dimensional (2D) NMR techniques for complete structural assignment. sdsu.edu These experiments correlate signals from different nuclei, providing a more detailed picture of the molecular framework.

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.eduprinceton.edu This is invaluable for tracing out the spin systems within a molecule.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.eduprinceton.edu It is a powerful tool for assigning the signals in the ¹³C NMR spectrum based on the assignments of the attached protons from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduprinceton.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems within the molecule.

Together, these 2D NMR techniques allow for the complete and unambiguous assignment of all the proton and carbon signals in the NMR spectra of this compound derivatives, providing a definitive structural elucidation.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a "molecular fingerprint," providing characteristic information about the functional groups present in the molecule.

For this compound derivatives, IR and Raman spectra can confirm the presence of the pyrimidine and phenyl rings through their characteristic C-H and C=C stretching and bending vibrations. The C-Cl stretching vibration will also give rise to a characteristic absorption in the fingerprint region of the IR spectrum. If the derivative contains other functional groups, such as carbonyl (C=O) or amino (N-H) groups, these will also exhibit strong and characteristic absorptions. For example, the FTIR spectrum of 4,5,6-trichloropyrimidine-2-carboxamide shows N-H stretches at 3402, 3291, 3219, and 3167 cm⁻¹ and a C=O stretch at 1686 cm⁻¹. mdpi.com

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| C=C | Stretch (in-ring) | 1600 - 1450 |

| C-Cl | Stretch | 800 - 600 |

| C=O | Stretch | 1750 - 1650 |

| N-H | Stretch | 3500 - 3300 |

This table provides general ranges for characteristic IR absorptions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the molecule.

For this compound derivatives, the conjugated π-system of the aromatic rings gives rise to strong absorptions in the UV region. The position and intensity of these absorptions can be influenced by the presence of substituents on either the pyrimidine or the phenyl ring. For instance, phenylpyrimidine complexes exhibit intense absorption bands in the UV-Vis spectrum, with less intense bands appearing at longer wavelengths. researchgate.net The electronic transitions observed in the UV-Vis spectra of these compounds can be further understood and rationalized through theoretical calculations.

Table 4: Representative UV-Vis Absorption Data for a Phenylpyrimidine Complex

| Compound | λmax (nm) |

| Phenylpyrimidine complex 1 | 427 |

| Phenylpyrimidine complex 6 | ~420 |

| Phenylpyrimidine complex 12 | ~410 |

This table presents data for phenylpyrimidine complexes to illustrate typical absorption maxima. researchgate.net

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles.

For this compound derivatives, X-ray crystallography can provide unambiguous confirmation of the molecular structure, including the relative stereochemistry if chiral centers are present. The solid-state conformation of the molecule and any intermolecular interactions, such as hydrogen bonding or π-stacking, can also be determined. For example, in the crystal structure of 5-hydroxymethyl-2-phenylpyrimidine derivatives, the pyrimidine ring is planar, and the phenyl ring is twisted relative to it. mdpi.com

Table 5: Selected Crystallographic Data for a 5-Hydroxymethyl-2-phenylpyrimidine Derivative (3c)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(1) |

| b (Å) | 11.456(1) |

| c (Å) | 10.234(1) |

| β (°) | 115.12(1) |

| V (ų) | 1072.1(2) |

| Z | 4 |

This table presents representative crystallographic data for a related derivative. mdpi.com

Chiroptical Spectroscopy (if applicable to chiral derivatives)

Chiroptical spectroscopy encompasses a range of techniques that are sensitive to the chirality of a molecule. These techniques, including circular dichroism (CD) and vibrational circular dichroism (VCD), measure the differential absorption of left and right circularly polarized light.

If a derivative of this compound is chiral, either due to the presence of a stereocenter or due to axial chirality, chiroptical spectroscopy can be used to determine its absolute configuration and to study its conformational properties in solution. The synthesis of optically active hemiporphyrazine with chiral binaphthyl substituents provides an example of how intrinsically chiral moieties can be incorporated into macrocyclic structures, resulting in distinct circular dichroism signals. nih.gov The CD spectrum of a chiral molecule is a unique fingerprint that can be used for its identification and characterization. For instance, mirror symmetry is observed across the entire wavelength range of the CD spectra of the (R,R) and (S,S) enantiomers of a chiral hemiporphyrazine derivative. nih.gov While not directly on a this compound derivative, this demonstrates the principle of how chiroptical spectroscopy would be applied.

Investigations into Biological Activity and Mechanistic Aspects of 5 Chloro 2 Phenylpyrimidine Analogues Strictly Excluding Clinical, Dosage, Safety

In Vitro Enzyme Inhibition Studies and Mechanistic Insights

Derivatives based on the 5-Chloro-2-phenylpyrimidine scaffold have been identified as potent inhibitors of several key enzymes implicated in various biological pathways.

A prominent area of investigation has been their effect on cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. A series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives were developed as dual inhibitors of CDK6 and CDK9. researchgate.netacs.orgnih.gov Intensive structural modifications led to the identification of specific compounds with high potency and selectivity over other kinases like CDK2. acs.orgnih.gov Similarly, novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives were synthesized and found to exhibit potent inhibitory activities against both CDK2/cyclin E1 and CDK9/cyclin T1. nih.gov

In the realm of infectious diseases, analogues have shown activity against enzymes essential for microbial survival. 5-Chloropyrazinamide (5-Cl-PZA), a pyrazine bioisostere of the pyrimidine (B1678525) core, and its derivatives are recognized as inhibitors of mycobacterial fatty acid synthase I (FAS I). mdpi.comnih.govnih.gov Mechanistic studies revealed that 5-Cl-PZA acts as a competitive inhibitor of the NADPH binding site of FAS I. nih.gov

Other enzymatic targets have also been explored. Derivatives of 5-chloro-indole-2-carboxylate were shown to be potent inhibitors of mutant EGFR and BRAF pathways, with some compounds displaying IC50 values in the nanomolar range against BRAFV600E. mdpi.com Additionally, 5-chloro-2-(substituted phenyl)benzo[d]thiazole derivatives were designed as novel tyrosinase inhibitors. Kinetic analysis demonstrated that these compounds act as competitive inhibitors of mushroom tyrosinase, effectively reducing melanin levels in B16 cells. nih.gov

| Enzyme Target | Inhibitor Class | Observed Activity / Mechanism | Reference |

|---|---|---|---|

| CDK6 / CDK9 | 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamines | Potent dual inhibition. | acs.orgnih.gov |

| Mycobacterial FAS I | 5-Chloropyrazinamide (5-Cl-PZA) | Competitive inhibitor of NADPH binding. | nih.gov |

| BRAFV600E | 5-chloro-indole-2-carboxylates | IC50 values ranging from 35 to 67 nM. | mdpi.com |

| Mushroom Tyrosinase | 5-chloro-2-(substituted phenyl)benzo[d]thiazoles | Competitive inhibition. | nih.gov |

Receptor Binding Profiling and Ligand-Target Interactions (in vitro focus)

The interaction of this compound analogues with various cellular receptors has been a subject of detailed investigation, revealing high-affinity ligands for several important targets.

One study focused on the synthesis of a new series of pyrimidines as potent sigma-1 receptor (σ1R) antagonists. The most promising derivative, 5-chloro-2-(4-chlorophenyl)-4-methyl-6-(3-(piperidin-1-yl)propoxy)pyrimidine, exhibited a high binding affinity to the σ1R receptor with a Ki value of 1.06 nM and demonstrated a 1344-fold selectivity over the sigma-2 receptor.

Fused pyrimidine systems have also been explored. Novel 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives were synthesized and evaluated for their affinity at human adenosine receptors, identifying compounds with high affinity for both A1 and A2A subtypes. nih.gov

| Receptor Target | Ligand | Binding Affinity | Reference |

|---|---|---|---|

| Sigma-1 (σ1R) | 5-chloro-2-(4-chlorophenyl)-4-methyl-6-(3-(piperidin-1-yl)propoxy)pyrimidine | Ki = 1.06 nM | |

| Adenosine A1/A2A | 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidines | High affinity for both subtypes. | nih.gov |

Mechanistic Studies of Cellular Processes (e.g., cell cycle modulation, apoptosis induction in vitro)

Analogues of this compound have been shown to modulate critical cellular processes, particularly cell cycle progression and apoptosis (programmed cell death), primarily in cancer cell lines.

Studies on 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives, which inhibit CDK6/9, revealed that these compounds suppress cell proliferation by blocking cell cycle progression and inducing cellular apoptosis. researchgate.netacs.orgnih.gov

Thiazolo[5,4-d]pyrimidines, a class of fused pyrimidine heterocycles, have also been extensively studied for their apoptosis-inducing activity. nih.gov One N,N'-diethylamino-substituted analogue, 2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidine, demonstrated potent antiproliferative activity in various cancer cell lines, including lung (A549), epidermal (A431), and glioblastoma (T98G) cells, with IC50 values as low as 1.4 μM. nih.gov The mechanism of action was confirmed to be apoptosis induction, as evidenced by an increase in the sub-G1 cell population in flow cytometry analysis. nih.gov Further mechanistic investigation through western blotting showed that these compounds cause the cleavage of PARP-1 and inhibit procaspase-3, which are key events in the apoptotic cascade. nih.gov Some thiazolopyrimidines are thought to induce apoptosis through the intrinsic, or mitochondrial, pathway. researchgate.net

| Compound Class | Cell Line | Observed Effect | Mechanism | Reference |

|---|---|---|---|---|

| 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamines | Cancer cells | Cell cycle arrest, Apoptosis induction | Inhibition of CDK6/9 | acs.orgnih.gov |

| 2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidine | A549 (Lung), A431 (Epidermal), T98G (Glioblastoma) | Antiproliferative activity (IC50 = 1.4 - 7.1 μM), Apoptosis induction | Cleavage of PARP-1, Inhibition of procaspase-3 | nih.gov |

Structure-Activity Relationship (SAR) Analysis for Biological Targets

The biological activity of this compound analogues is highly dependent on the nature and position of substituents on the heterocyclic core and its appended phenyl ring. nih.gov

Antimycobacterial Activity : For 5-chloro-N-phenylpyrazine-2-carboxamides, the phenyl portion of the molecule was found to tolerate a wide variety of substituents while maintaining antimycobacterial efficacy. nih.govnih.gov The introduction of hydroxyl groups onto the phenyl ring was shown to decrease in vitro cytotoxicity. nih.govnih.gov

Antiparasitic Activity : In a series of 2,4,5-trisubstituted pyrimidines designed as dual inhibitors of Plasmodium kinases PfGSK3/PfPK6, substitution at the 5-position was critical for modulating activity. nih.gov The PfGSK3 catalytic site showed a preference for halogens, particularly chloro and bromo, over alkyl substituents. In contrast, both halogen and alkyl groups at the 5-position enhanced potency against PfPK6. nih.gov

Herbicidal Activity : In a study of phenylpyrimidine derivatives, a phenylpyrimidine-5-carboxylate analogue demonstrated superior pre-emergent herbicidal activity compared to its corresponding -chloro and -methoxy derivatives. thepharmajournal.comthepharmajournal.com

Antimicrobial Activity (Antibacterial, Antifungal, Antiparasitic - in vitro or non-human in vivo focus)

Analogues of this compound have demonstrated significant antimicrobial properties, particularly against mycobacteria and certain fungi.

A series of thirty 5-chloro-N-phenylpyrazine-2-carboxamides were synthesized and screened for antimycobacterial activity. mdpi.comnih.gov Most of these compounds showed activity against Mycobacterium tuberculosis H37Rv, with Minimum Inhibitory Concentrations (MICs) in the range of 1.56–6.25 µg/mL. mdpi.comnih.gov The compound 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide was particularly potent, inhibiting all tested mycobacterial strains, including M. kansasii and M. avium, with an MIC of 1.56 µg/mL against M. tuberculosis. nih.govnih.govresearchgate.net However, broader screening of these specific compounds against other pathogenic bacterial and fungal species did not reveal significant activity. nih.gov

In the realm of antifungal research, novel 2-phenylpyrimidine (B3000279) derivatives were designed as inhibitors of the fungal enzyme CYP51. nih.gov One compound, in particular, exhibited good efficacy against seven common clinically susceptible fungal strains, showing activity superior to the first-line drug fluconazole. nih.gov Additionally, derivatives of 5-Chloro-6-Phenylpyridazin-3(2H)-one displayed good antifungal activities against plant pathogenic fungi such as G. zeae, F. oxysporum, and C. mandshurica. nih.gov

Regarding antiparasitic activity, 2,4,5-trisubstituted pyrimidines were identified as dual inhibitors of Plasmodium kinases PfGSK3 and PfPK6, and they demonstrated activity against the blood stages of the parasite in vitro. nih.gov

| Compound Class | Target Microbe | Activity | Reference |

|---|---|---|---|

| 5-chloro-N-phenylpyrazine-2-carboxamides | Mycobacterium tuberculosis H37Rv | MIC range: 1.56–6.25 µg/mL | nih.govnih.gov |

| 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | M. tuberculosis, M. kansasii, M. avium | MIC = 1.56 µg/mL (M. tbc); 12.5 µg/mL (other strains) | nih.govnih.gov |

| 2-phenylpyrimidine derivatives | Clinically susceptible fungal strains | Superior to fluconazole | nih.gov |

| 5-Chloro-6-Phenylpyridazin-3(2H)-one derivatives | G. zeae, F. oxysporum, C. mandshurica | Good antifungal activity | nih.gov |

| 2,4,5-trisubstituted pyrimidines | Plasmodium falciparum (blood stage) | EC50 values in the nM to low µM range | nih.gov |

Agrochemical Activity (Herbicidal, Fungicidal, Insecticidal)

The phenylpyrimidine scaffold is a key structural motif in the development of various agrochemicals.

Herbicidal Activity : Phenylpyrimidine derivatives have been extensively studied for their herbicidal properties. thepharmajournal.comthepharmajournal.com Their mechanism of action involves the inhibition of specific enzymes that are essential for plant growth and development, leading to growth inhibition and the death of weeds. thepharmajournal.comthepharmajournal.com In vitro screening has confirmed that these compounds exhibit noticeable pre-emergent herbicidal activity against species like Raphanus sativus (radish). thepharmajournal.comthepharmajournal.com Other related structures, such as phenylpyridines, have also been developed as herbicides that act by inhibiting protoporphyrinogen-IX-oxidase. researchgate.net

Fungicidal Activity : Several pyridazine derivatives, which are structurally related to pyrimidines, have been reported to possess fungicidal properties. researchgate.net For example, 5-chloro-6-phenylpyridazin-3(2H)-one derivatives have shown promising activity against several plant pathogenic fungi. nih.gov

Insecticidal Activity : Analogues based on a pyrazine ring, a bioisostere of pyrimidine, have been developed as potent insecticides. A series of N-(5-phenylpyrazin-2-yl)-benzamide derivatives were found to be active exclusively against lepidopteran pests like the diamondback moth (Plutella xylostella) and the Egyptian cotton leafworm (Spodoptera littoralis). nih.govresearchgate.net Mechanistic studies revealed that these compounds act as insect growth modulators. nih.govresearchgate.net Genetic studies in P. xylostella linked resistance to these compounds to Chitin Synthase 1, indicating that they disrupt the formation of the insect's cuticle, leading to severe abnormalities and eventual larval mortality. nih.govresearchgate.net

| Activity Type | Compound Class | Target Organism(s) | Mechanism of Action | Reference |

|---|---|---|---|---|

| Herbicidal | Phenylpyrimidine derivatives | Weeds (e.g., Raphanus sativus) | Inhibition of essential plant enzymes | thepharmajournal.comthepharmajournal.com |

| Fungicidal | 5-Chloro-6-phenylpyridazin-3(2H)-one derivatives | Plant pathogenic fungi | Not specified | nih.gov |

| Insecticidal | N-(5-phenylpyrazin-2-yl)-benzamides | Lepidopteran pests (e.g., P. xylostella) | Inhibition of Chitin Synthase 1 | nih.govresearchgate.net |

Applications of 5 Chloro 2 Phenylpyrimidine in Advanced Materials and Catalysis

Ligand Design in Transition Metal Catalysis and Coordination Chemistry

5-Chloro-2-phenylpyrimidine is a valuable precursor in the design of specialized ligands for transition metal catalysis and coordination chemistry. The reactivity of the chlorine atom at the 2-position of the pyrimidine (B1678525) ring allows for its substitution, enabling the introduction of various coordinating moieties. This facilitates the synthesis of bespoke ligands with tailored electronic and steric properties, which in turn influence the catalytic activity and selectivity of the resulting metal complexes.

Research in this area often involves multi-step synthetic pathways where this compound is an early-stage intermediate. For instance, it can be transformed into more complex polydentate ligands that can chelate to a metal center, forming stable complexes. These complexes have potential applications in a range of catalytic transformations, including cross-coupling reactions and oxidation catalysis. The design of these ligands is crucial for achieving high efficiency and selectivity in catalytic processes.

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

In the field of organic electronics, derivatives of this compound are investigated for their potential use in Organic Light-Emitting Diodes (OLEDs). The 2-phenylpyrimidine (B3000279) core is a promising component for host and emitter materials in OLEDs due to its electronic properties. Pyrimidine derivatives are known for their high thermal stability, a critical requirement for durable OLED devices.

The general structure of these materials often involves a donor-acceptor architecture to tune the emission color and improve charge transport properties. In this context, the 2-phenylpyrimidine moiety can act as an electron-accepting unit. The chloro group in this compound serves as a reactive handle to introduce various donor groups, such as triphenylamine (B166846) or carbazole (B46965) moieties, through reactions like the Buchwald-Hartwig amination. This modular approach allows for the systematic tuning of the photophysical properties of the resulting materials.

For instance, derivatives of 2-phenylpyrimidine have been synthesized and shown to be effective emitters in OLEDs, with some achieving high external quantum efficiencies. The thermal stability of these compounds is often excellent, with decomposition temperatures well above the operating temperatures of OLEDs. The table below summarizes the thermal properties of two such derivatives.

| Compound | 5% Weight Loss Temperature (Td) |

| PP1 | 397 °C |

| PP2 | 438 °C |

These high decomposition temperatures indicate that the pyrimidine core imparts significant thermal stability, making these materials suitable for fabrication into OLED devices via vacuum deposition. nih.gov The design of new bipolar host materials based on derivatives like 1,3,5-triazine (B166579) has also been a focus, with some showing high triplet energy levels suitable for phosphorescent OLEDs. rsc.org

Polymer Chemistry and Monomer Synthesis

This compound is a potential monomer or a precursor to monomers for the synthesis of specialty polymers. The reactive chloro group can be utilized in various polymerization reactions, such as polycondensation or cross-coupling polymerization, to incorporate the rigid and electronically active 2-phenylpyrimidine unit into a polymer backbone.

The inclusion of the 5-phenylpyrimidine (B189523) moiety in a polymer chain can impart desirable properties such as high thermal stability, specific electronic characteristics, and potentially liquid crystalline behavior. These polymers could find applications in areas such as high-performance plastics, organic electronics, and membrane technology.

The synthesis of such polymers would typically involve the reaction of a bifunctional derivative of this compound with a suitable comonomer. For example, by converting the chloro group and functionalizing the phenyl ring, a monomer with two reactive sites can be created. The properties of the resulting polymer can be tailored by the choice of the comonomer and the polymerization method. While specific examples of polymers derived directly from this compound are not extensively documented, the principles of polymer design suggest its utility in creating novel polymeric materials with advanced properties. The focus of current research appears to be more on the design and synthesis of polymers in general, with an emphasis on controlling their structure to achieve desired functions. rsc.orgmdpi.com

Liquid Crystal Technologies

The 5-phenylpyrimidine core is a well-established mesogenic unit in the design of liquid crystals. Derivatives of this compound are key components in the synthesis of advanced liquid crystalline materials, particularly those with "de Vries-like" properties. These materials exhibit a minimal layer contraction at the transition from the Smectic A (SmA) to the Smectic C (SmC) phase, which is highly desirable for applications in chevron-free ferroelectric liquid crystal displays. rsc.org

The design strategy for these liquid crystals often involves creating a molecular structure that balances opposing tendencies for SmA and SmC phase formation. The 5-phenylpyrimidine core is known to promote the formation of the SmA phase. acs.org By attaching a SmC-promoting side chain, such as a trisiloxane-terminated alkyl chain, to the 5-phenylpyrimidine core, a frustration is introduced that can lead to de Vries-like behavior. acs.org

The synthesis of these materials typically involves the substitution of the chloro group on the 2-phenylpyrimidine core with an alkoxy chain. A variety of such compounds have been synthesized and their liquid crystalline properties characterized. The table below shows the phase transition temperatures for a homologous series of such liquid crystals.

| Compound | Phase Transitions (°C) |

| QL16-4 | Cr 75 (SmC 65) SmA 101 I |

| QL16-5 | Cr 70 (SmC 65) SmA 105 I |

| QL16-6 | Cr 68 SmC 98 SmA 107 I |

| QL16-7 | Cr 67 SmC 101 SmA 107 I |

| QL16-8 | Cr 67 SmC 103 SmA 106 I |

| QL16-10 | Cr 65 SmC 102 SmA 103 I |

Cr = Crystalline, SmC = Smectic C, SmA = Smectic A, I = Isotropic liquid. Values in parentheses indicate a monotropic transition.

These studies demonstrate that by carefully designing the molecular structure around the 5-phenylpyrimidine core, it is possible to fine-tune the liquid crystalline properties and achieve materials with advanced performance characteristics for display applications. rsc.org

Dye Sensitizers in Photovoltaic Devices

In the realm of renewable energy, derivatives of this compound are being explored for their use as dye sensitizers in dye-sensitized solar cells (DSSCs). The typical structure of an organic dye sensitizer (B1316253) is a donor-π-acceptor (D-π-A) system. The pyrimidine ring, being electron-deficient, can function as an effective acceptor and anchoring group to the semiconductor (e.g., TiO2) surface in a DSSC.

The synthesis of these dyes involves the functionalization of the this compound core. The chloro group can be replaced with a π-conjugated linker, which is in turn connected to a donor group like triphenylamine. This modular synthesis allows for the optimization of the dye's photophysical and electrochemical properties, such as its light absorption spectrum and energy levels, to maximize the efficiency of the solar cell.